molecular formula C8H4BrIN2O B6206319 2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole CAS No. 1595526-51-4

2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole

Cat. No.: B6206319
CAS No.: 1595526-51-4
M. Wt: 350.9
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Description

2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole is a heterocyclic compound that contains both bromine and iodine atoms attached to an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with iodine and a suitable oxidizing agent to form the desired oxadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or ethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately causing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-5-iodo-1,3,4-oxadiazole
  • 2-(3-fluorophenyl)-5-iodo-1,3,4-oxadiazole
  • 2-(3-bromophenyl)-5-chloro-1,3,4-oxadiazole

Uniqueness

2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

1595526-51-4

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.9

Purity

95

Origin of Product

United States

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